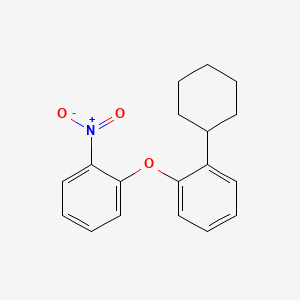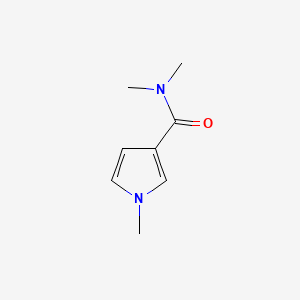
Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is a metallocene catalyst widely used in the preparation of olefin polymers . This compound, with the molecular formula C30H22Cl2SiZr and a molecular weight of 572.72 g/mol, is known for its orange powder form and stability under inert gas .
Mécanisme D'action
Target of Action
Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconiumdichloride, also known as Zirconium, dichloro[(eta5-2,4-cyclopentadien-1-ylidene)(diphenylsilylene)[(4a,4b,8a,9,9a-eta)-9H-fluoren-9-ylidene]]-, is primarily used as a metallocene catalyst . Its primary targets are olefin polymers .
Mode of Action
The compound interacts with olefin polymers and facilitates their formation . The exact mechanism of this interaction is complex and depends on various factors, including the specific type of olefin polymer and the conditions under which the reaction takes place.
Biochemical Pathways
The compound is involved in the polymerization of olefins . This process involves the formation of long-chain molecules from smaller olefin units, a reaction that is facilitated by the catalyst.
Result of Action
The primary result of the compound’s action is the formation of olefin polymers . These polymers have a wide range of applications, including use in the manufacture of plastics, resins, and other materials.
Méthodes De Préparation
The synthesis of Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride typically involves multiple steps. One common method includes the reaction of diphenylmethylidene (cyclopentadienyl) dichloroaluminum with fluorenyl magnesium halide to form an intermediate, which is then reacted with zirconium tetrachloride to yield the final product . Industrial production methods often involve similar multi-step reactions under controlled conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of zirconium oxides.
Reduction: It can also be reduced, typically using strong reducing agents, to form lower oxidation state zirconium compounds.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other ligands, such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is extensively used in scientific research, particularly in the field of polymer chemistry. Its primary application is as a catalyst in the polymerization of olefins, which are used to produce a wide range of plastic materials . Additionally, it is used in asymmetric catalysis and aromatic reactions in organic synthesis . The compound’s unique structure and reactivity make it valuable in developing new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is unique compared to other metallocene catalysts due to its specific ligand structure, which provides enhanced stability and reactivity. Similar compounds include:
Bis(cyclopentadienyl)zirconium dichloride: Another metallocene catalyst with different ligand structures.
Dimethylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride: Similar in structure but with dimethylsilyl instead of diphenylsilyl.
These compounds share similar catalytic properties but differ in their stability, reactivity, and the types of polymers they produce.
Propriétés
InChI |
InChI=1S/C13H9.C12H10Si.C5H5.2ClH.Zr/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-4-5-3-1;;;/h1-9H;1-10H;1-3H,4H2;2*1H;/q-1;;-1;;;+4/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGHZKNDUWJADN-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.[CH-]1C2=CC=CC=C2C3=CC=CC=C31.C1=CC=C(C=C1)[Si]C2=CC=CC=C2.[Cl-].[Cl-].[Zr+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Cl2SiZr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6,8-Dioxabicyclo[3.2.1]octan-4-one, 2-methyl-, hydrazone, (1S-exo)- (9CI)](/img/new.no-structure.jpg)




![10,16-diacetyloxy-1'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,3'-2-benzofuran]-5'-carboxylic acid;10,16-diacetyloxy-3'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,1'-2-benzofuran]-5'-carboxylic acid](/img/structure/B574912.png)

![Furo[2,3-B]pyridine-2-methanol](/img/structure/B574921.png)
